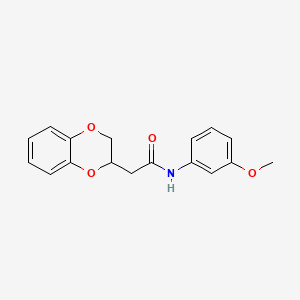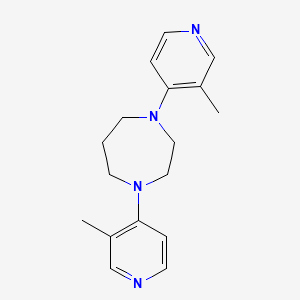![molecular formula C21H25BrN2O4S B11500361 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-diethoxybenzenesulfonamide](/img/structure/B11500361.png)
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-diethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps. The process begins with the preparation of the indole moiety, which is then functionalized with a bromo group at the 5-position. The next step involves the attachment of the ethyl group to the indole nitrogen, followed by the introduction of the diethoxybenzene sulfonamide group. Common reagents used in these reactions include brominating agents, alkylating agents, and sulfonamide derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromo group can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxindole derivatives, de-brominated indole derivatives, and substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The bromo group and sulfonamide moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key biological processes, such as cell proliferation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]-2,5-DIMETHOXYBENZENE-1-SULFONAMIDE
- N-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE
- N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE
Uniqueness
N-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2,5-DIETHOXYBENZENE-1-SULFONAMIDE is unique due to the presence of the bromo group at the 5-position of the indole moiety and the diethoxybenzene sulfonamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H25BrN2O4S |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-diethoxybenzenesulfonamide |
InChI |
InChI=1S/C21H25BrN2O4S/c1-4-27-16-7-9-20(28-5-2)21(13-16)29(25,26)23-11-10-17-14(3)24-19-8-6-15(22)12-18(17)19/h6-9,12-13,23-24H,4-5,10-11H2,1-3H3 |
InChI Key |
QQSUPVMPZAJIHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(4-fluorophenyl)-1-oxo-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzonitrile](/img/structure/B11500295.png)
![N-(2-hydroxyethyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11500303.png)
![1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}-2-methylpropan-1-one](/img/structure/B11500309.png)
![3-amino-N-benzyl-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11500310.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11500319.png)
![ethyl 4-[1',3',4,6-tetraoxo-1-[(E)-2-phenylethenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate](/img/structure/B11500322.png)
![2-chloro-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-nitrobenzenesulfonamide](/img/structure/B11500324.png)
![3,5-diphenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500331.png)
![Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B11500332.png)

![1-[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B11500344.png)
![N-(3-chlorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B11500353.png)
![7-(2-fluorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11500354.png)
